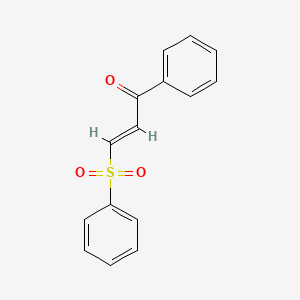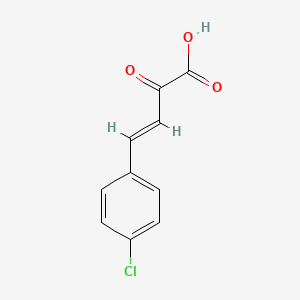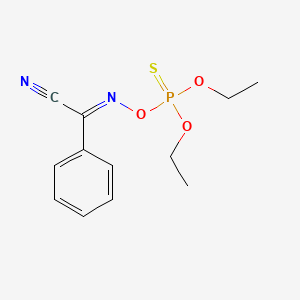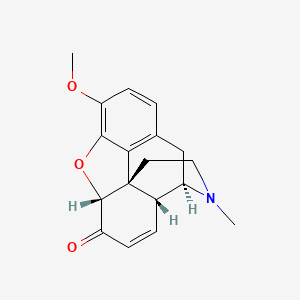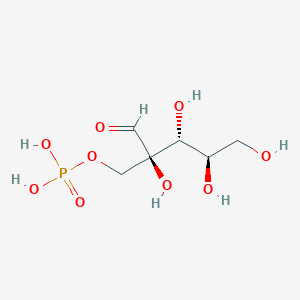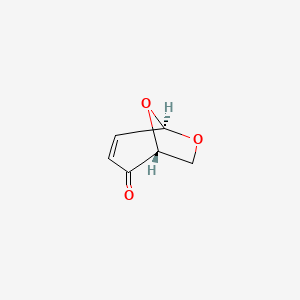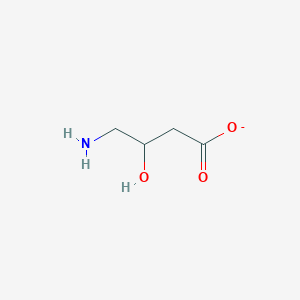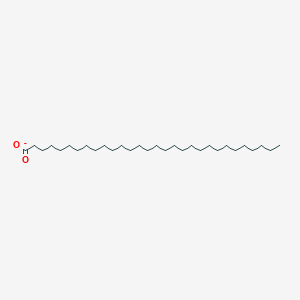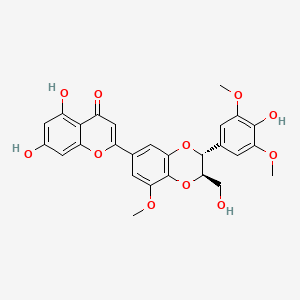
Palstatin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Palstatin is a natural product found in Epimedium sagittatum with data available.
Applications De Recherche Scientifique
Total Synthesis of Palstatin
Palstatin's total synthesis was achieved from commercially available compounds. Key steps in this synthesis included SeO2 promoted oxidative cyclization and Ag2O catalyzed oxidative coupling reactions, demonstrating the feasibility of synthesizing this compound in a laboratory setting (Feng, Wang, & Cao, 2006).
Isolation and Structure Analysis
Palstatin was isolated from the leaves of Hymenaea palustris Ducke. This isolation led to the discovery of its structure as a new flavonolignan and identified its role as a cancer cell growth inhibitor. Additionally, it showed inhibitory effects on pathogenic bacteria like Enterococcus faecalis and Neisseria gonorrhoeae (Pettit et al., 2003).
Therapeutic Potential in Muscular Dystrophy
Research on protease inhibitors like palstatin indicated their potential to delay muscle tissue degeneration in diseases like muscular dystrophy. This points towards palstatin's potential therapeutic value in treating such disorders (Stracher, McGowan, & Shafiq, 1978).
Anticancer Properties
Palstatin has been associated with anticancer properties. The bryostatins, which include palstatin, have shown potential in cancer therapy, particularly due to their ability to modulate protein kinase C (PKC). Bryostatin, closely related to palstatin, has been researched for its potent antitumor-promoting capabilities and as a promising anticancer drug (Pettit, Herald, & Hogan, 2002).
Proteasome Inhibition
Palstatin, along with related compounds, has been found to inhibit the proteolytic activity of the human 20S proteasome. This inhibition could explain the cytotoxic and immunosuppressive properties observed in various studies, highlighting palstatin's potential in developing new therapeutic strategies (Lansdell et al., 2012).
Influence on Periodontal Disease and Repair
Palstatin has been studied for its effects on periodontal disease and repair in rats. It significantly inhibited inflammatory markers and suppressed collagen degradation in periodontal tissues. This research suggests palstatin's role in modulating the host response in chronic periodontal disease (Spolidorio et al., 2014).
Propriétés
Nom du produit |
Palstatin |
|---|---|
Formule moléculaire |
C27H24O11 |
Poids moléculaire |
524.5 g/mol |
Nom IUPAC |
5,7-dihydroxy-2-[(2R,3R)-2-(4-hydroxy-3,5-dimethoxyphenyl)-3-(hydroxymethyl)-5-methoxy-2,3-dihydro-1,4-benzodioxin-7-yl]chromen-4-one |
InChI |
InChI=1S/C27H24O11/c1-33-19-6-13(7-20(34-2)25(19)32)26-23(11-28)38-27-21(35-3)4-12(5-22(27)37-26)17-10-16(31)24-15(30)8-14(29)9-18(24)36-17/h4-10,23,26,28-30,32H,11H2,1-3H3/t23-,26-/m1/s1 |
Clé InChI |
KIEFQALNZCXSHH-ZEQKJWHPSA-N |
SMILES isomérique |
COC1=CC(=CC(=C1O)OC)[C@@H]2[C@H](OC3=C(O2)C=C(C=C3OC)C4=CC(=O)C5=C(C=C(C=C5O4)O)O)CO |
SMILES canonique |
COC1=CC(=CC(=C1O)OC)C2C(OC3=C(O2)C=C(C=C3OC)C4=CC(=O)C5=C(C=C(C=C5O4)O)O)CO |
Synonymes |
palstatin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(4-chlorophenyl)-N-[2-(diethylamino)ethyl]-1-methyl-5-thieno[2,3-c]pyrazolecarboxamide](/img/structure/B1234482.png)
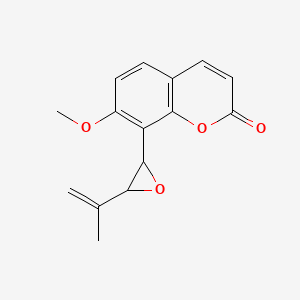
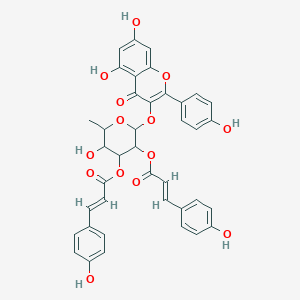
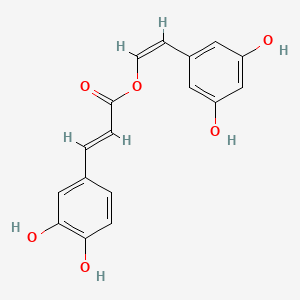
![(E)-1-(5-chloro-2-hydroxyphenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one](/img/structure/B1234488.png)
